4-Bromo-1-butanol is an organic compound with the molecular formula C₄H₉BrO and a molecular weight of approximately 153.02 g/mol. This compound features a bromine atom attached to the fourth carbon of a butanol chain, making it a primary alcohol. Its structural formula can be represented as Br(CH₂)₄OH, indicating the presence of both a hydroxyl group (-OH) and a bromine atom on the butane backbone. 4-Bromo-1-butanol appears as a colorless to yellow liquid that is hygroscopic and sensitive to light and moisture .
4-Bromo-1-butanol is considered a harmful substance []. Safety data sheets (SDS) from chemical suppliers indicate that it can cause irritation to skin and eyes upon contact and may be harmful if swallowed [, ]. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following the guidelines outlined in the SDS [, ].
4-Bromo-1-butanol's primary application in scientific research lies in its ability to act as a reactant for the synthesis of tetrasubstituted alkenes. This is achieved through a two-step process involving cross-electrophile coupling and tandem metallacycle formation [].
The specific details of the reaction mechanism and reaction conditions involved in this process can vary depending on the chosen catalysts and desired product structure. However, the essential role of 4-Bromo-1-butanol as a versatile building block for the synthesis of complex alkenes remains consistent [].
While the primary application of 4-Bromo-1-butanol lies in the synthesis of alkenes, ongoing research continues to explore its potential utility in other areas of scientific research. These include:
Several methods exist for synthesizing 4-Bromo-1-butanol:
These methods vary in complexity and yield, with bromination being the most commonly employed technique due to its simplicity and efficiency.
4-Bromo-1-butanol has several applications in organic synthesis:
Several compounds share structural similarities with 4-Bromo-1-butanol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromobutane | C₄H₉Br | Bromine at the first carbon; no hydroxyl group. |
2-Bromobutane | C₄H₉Br | Bromine at the second carbon; different reactivity profile. |
3-Bromobutan-1-ol | C₄H₉BrO | Hydroxyl group at the first carbon; different stereochemistry. |
Butanol | C₄H₁₀O | No halogen; serves as a comparison for alcohol properties. |
4-Bromo-1-butanol is unique due to its combination of both bromine and hydroxyl functionalities on a butane chain, allowing for versatile chemical reactivity not found in simpler alcohols or bromoalkanes. This dual functionality enhances its utility as an intermediate in organic synthesis while also potentially imparting specific biological activities that warrant further investigation.
Flammable;Irritant